N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.08203280 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
- Compounds derived from N-[4-(benzothiazole-2-yl)phenyl]acetamide, similar to the queried compound, were synthesized and screened for their potential antitumor activity against human tumor cell lines. Two compounds, including one with a benzothiazole-2-yl structure, demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
- A series of compounds including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide were designed and synthesized. They were evaluated for anticonvulsant activities using various tests. One of the compounds showed significant anticonvulsant activity against multiple screens, establishing its efficacy as an anticonvulsant compound (Nath et al., 2021).
Antimicrobial Activity
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and screened for their antimicrobial activities against pathogenic bacteria and fungi. Some derivatives showed effective doses lower than their cytotoxic doses, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
pKa Determination
- The acidity constants of acetamide derivatives related to N-(benzothiazole-2-yl) were determined via UV spectroscopic studies, providing insights into the protonation behavior of these compounds (Duran & Canbaz, 2013).
Anti-Inflammatory Activity
- Certain derivatives of N-(benzothiazol-2-yl)acetamide were synthesized and investigated for their anti-inflammatory activity. One compound emerged as the most active with significant edema inhibition, demonstrating its potential in anti-inflammatory applications (Tariq, Kamboj, Alam, & Amir, 2018).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-12-7-13(2)9-14(8-12)26-10-18-23-24-20(27-18)28-11-17(25)22-19-21-15-5-3-4-6-16(15)29-19/h3-9H,10-11H2,1-2H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZMTHRCMZTYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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